molecular formula C14H9BrClNO B569469 1-(2-Bromo-6-chlorophenyl)indolin-2-one CAS No. 1219112-85-2

1-(2-Bromo-6-chlorophenyl)indolin-2-one

Cat. No. B569469
CAS RN: 1219112-85-2
M. Wt: 322.586
InChI Key: CMBSFZZHGLVIPB-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-chlorophenyl)indolin-2-one is a chemical compound with the molecular formula C14H9BrClNO and a molecular weight of 322.58 . It is used in analytical standards, pharmaceuticals, illicit drugs, and alcohol impurity standards .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of bromine and chlorine atoms on the phenyl ring, which is attached to the indolin-2-one core . The IUPAC name for this compound is 1-(2-bromo-6-chlorophenyl)-3H-indol-2-one .


Physical And Chemical Properties Analysis

This compound is an off-white to light brown solid . It has a molecular weight of 322.58 and a molecular formula of C14H9BrClNO .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 1-(2-Bromo-6-chlorophenyl)indolin-2-one and its derivatives have been widely studied for their synthetic routes and structural properties. For instance, the synthesis of indoline derivatives designed as anti-inflammatory agents with reduced gastric ulceration properties highlighted the potential for creating non-ulcerogenic prototypes for treating chronic inflammatory diseases (Chung et al., 2009). Another study detailed the structural and phase transition analysis of indolin-2-one derivatives, providing insight into their crystallographic properties and behavior at different temperatures (Wang & Fang, 2018).

Anticancer Activity

Research has also focused on the anticancer properties of indolin-2-one derivatives. A study on the synthesis and anti-proliferative activity of biphenyl derived 5-substituted-indolin-2-ones against human cancer cell lines highlighted the potential of these compounds in cancer treatment (Meti et al., 2017). Similarly, the synthesis and biological evaluation of quaternary centered 3-hydroxy-3-(trifluoromethyl)indolin-2-one derivatives demonstrated their effectiveness in both anticancer and antimicrobial activities (Bikshapathi et al., 2017).

Organic Electronics

Indolin-2-one derivatives have found applications in organic electronics as well. For example, conjugated polymers based on 3,3'-(Ethane-1,2-diylidene)bis(indolin-2-one) were developed for use in organic thin film transistors, showcasing the versatility of indolin-2-one derivatives beyond biomedical applications (Chen et al., 2014).

Antioxidant Activity

The antioxidant activity of indolin-2-one derivatives has also been investigated, with studies demonstrating their effectiveness in scavenging free radicals. One study on the regioselective one-pot synthesis and antioxidant activity of trichloro and dichloro isatins indicated the potential of these compounds in combating oxidative stress (Hezarcheshmeh & Azizian, 2021).

properties

IUPAC Name

1-(2-bromo-6-chlorophenyl)-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBSFZZHGLVIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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